molecular formula C9H5Cl2NO3 B13722502 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione

4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione

Cat. No.: B13722502
M. Wt: 246.04 g/mol
InChI Key: LETRMGLOCZUAFQ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones It is characterized by the presence of a 2,4-dichlorophenyl group attached to an oxazolidine-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2,4-dichlorophenyl isocyanate with a glycolate in the presence of a tin (II) salt. The reaction is carried out at temperatures ranging from 0°C to 110°C. The product is then precipitated from the reaction mixture by adding water and isolated by filtration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to control reaction conditions and ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-oxazolidin-2,4-diones: These compounds share a similar oxazolidinedione core but with different substituents.

    5,5-Diphenylimidazolidin-2,4-diones: These compounds have an imidazolidinedione core with phenyl groups.

Uniqueness

4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione is unique due to the presence of the 2,4-dichlorophenyl group, which imparts specific chemical and biological properties. This structural feature can enhance its activity and selectivity in various applications compared to other similar compounds .

Properties

Molecular Formula

C9H5Cl2NO3

Molecular Weight

246.04 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H5Cl2NO3/c10-4-1-2-5(6(11)3-4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14)

InChI Key

LETRMGLOCZUAFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2C(=O)OC(=O)N2

Origin of Product

United States

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